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Core Science & Biosynthesis

Foundational

Engineering Responsive Matrices: A Technical Guide to Acrylamido-Phenylacetic Acid Hydrogels

Topic: Literature Review of Acrylamido-Phenylacetic Acid Derivatives in Hydrogels Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Acrylamido-Phenylacetic Acid Derivatives in Hydrogels Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

This technical guide synthesizes the current state of art regarding acrylamido-phenylacetic acid derivatives , a specialized class of functional monomers used to engineer stimuli-responsive hydrogels. Unlike ubiquitous commodity monomers (e.g., NIPAAm), these derivatives—specifically N-acryloyl-4-aminophenylacetic acid (AAPA) and its structural analog N-acryloyl-L-phenylalanine (NAPA) —offer a unique "amphiphilic duality."[1] They possess a hydrophobic aromatic moiety (phenyl) and a pH-sensitive hydrophilic handle (carboxylic acid) within the same monomeric unit.[1]

This guide details the molecular engineering, synthesis protocols, physicochemical characterization, and therapeutic applications of these matrices, with a focus on self-validating experimental workflows.[1]

Molecular Engineering & Chemical Architecture

The "acrylamido-phenylacetic acid" motif refers to a family of monomers where an acrylic group is coupled to a phenylacetic acid scaffold via an amide linkage.[2] This structure dictates the hydrogel's two critical material attributes (CMAs):

  • pH-Sensitivity: The carboxylic acid group (

    
    ) allows for protonation/deprotonation transitions.[2]
    
  • Hydrophobic Association: The phenyl ring facilitates

    
     stacking and hydrophobic aggregation, critical for mechanical stability and controlling drug diffusion rates.[2]
    
Structural Variants

The two primary derivatives discussed in literature are:

  • AAPA (N-acryloyl-4-aminophenylacetic acid): The acrylamide group is directly attached to the phenyl ring.

  • NAPA (N-acryloyl-L-phenylalanine): Often grouped in this class due to structural homology; the acrylamide is attached to the alpha-carbon, with a benzyl side chain (phenylacetic acid residue).[1]

Synthesis Pathway (Schotten-Baumann Reaction)

The synthesis of these monomers typically follows a modified Schotten-Baumann reaction under basic conditions to scavenge the HCl byproduct.

SynthesisPathway Acryloyl Acryloyl Chloride Transition Nucleophilic Attack (0-4°C, pH > 9) Acryloyl->Transition AminoAcid 4-Aminophenylacetic Acid (or Phenylalanine) AminoAcid->Transition Monomer N-Acryloyl Derivative (AAPA / NAPA) Transition->Monomer Amide Bond Formation Byproduct HCl (Neutralized) Transition->Byproduct

Figure 1: General synthesis pathway for N-acryloyl amino acid derivatives via Schotten-Baumann chemistry.

Experimental Protocols: Synthesis & Polymerization

Monomer Synthesis (Standardized Protocol)
  • Reagents: 4-Aminophenylacetic acid (10 mmol), NaOH (20 mmol), Acryloyl chloride (12 mmol), Dichloromethane (DCM).[1]

  • Procedure:

    • Dissolve amino acid in 2M NaOH solution at 0°C.

    • Add acryloyl chloride dropwise over 30 minutes while maintaining temperature <5°C (exothermic reaction).

    • Acidify to pH 2.0 using 6M HCl to precipitate the monomer.[2]

    • Purification (Critical): Recrystallize from ethanol/water (1:1) to remove unreacted acrylic acid.[1][2]

    • Validation:

      
      H-NMR must show vinyl protons at 
      
      
      
      5.6–6.3 ppm and disappearance of the primary amine peak.[2]
Hydrogel Fabrication (Free Radical Polymerization)

This protocol yields a chemically crosslinked hydrogel suitable for drug delivery.[1][2]

ComponentRoleConcentration (Example)
Monomer Functional Unit1.0 M (AAPA or NAPA)
MBA Crosslinker1-3 mol% relative to monomer
APS Initiator5 mM
TEMED Accelerator10

L/mL
Solvent MediumDMSO/Water (if monomer solubility is low)

Step-by-Step Workflow:

  • Dissolution: Dissolve Monomer and MBA (N,N'-methylenebisacrylamide) in the solvent.[2] Nitrogen purge for 15 minutes to remove oxygen (radical scavenger).[1][2]

  • Initiation: Add APS (Ammonium Persulfate) and TEMED.[2]

  • Curing: Cast into glass molds. Allow polymerization for 24 hours at 25°C.

  • Washing: Immerse gels in distilled water for 48 hours (change water every 6h) to remove unreacted monomers and toxic initiators.[2]

Physicochemical Characterization

pH-Responsive Swelling Mechanism

The defining feature of these hydrogels is their ability to transition from a collapsed (hydrophobic) state to a swollen (hydrophilic) state based on environmental pH.[1]

  • At pH <

    
     (~4.5):  The carboxylic acid groups are protonated (-COOH).[1][2] Hydrogen bonding and hydrophobic interactions (phenyl rings) dominate, causing the gel to collapse.[1][2]
    
  • At pH >

    
    :  The groups deprotonate (-COO
    
    
    
    ).[1] Electrostatic repulsion between chains forces the network to expand, absorbing water.[2]

SwellingMechanism Acidic Acidic Environment (pH 1.2) Protonated (-COOH) Interaction Hydrophobic Aggregation (Phenyl Stacking) Acidic->Interaction Collapsed Collapsed State (Drug Retention) Interaction->Collapsed Basic Basic Environment (pH 7.4) Deprotonated (-COO⁻) Collapsed->Basic pH Shift Repulsion Electrostatic Repulsion (Chain Expansion) Basic->Repulsion Swollen Swollen State (Drug Release) Repulsion->Swollen

Figure 2: Mechanism of pH-dependent swelling and drug release in acrylamido-phenylacetic acid hydrogels.[1]

Quantitative Data: Swelling Ratios

The following table summarizes typical equilibrium swelling ratios (


) for poly(NAPA) based hydrogels found in literature [1, 3].
MediumpHSwelling Ratio (

)
Mechanism
Simulated Gastric Fluid 1.22.5 - 4.0Protonation leads to network collapse; minimal swelling.[1]
Simulated Intestinal Fluid 7.415.0 - 28.0Ionization of -COOH leads to charge repulsion and high water uptake.[2]

Therapeutic Applications

Site-Specific Oral Drug Delivery

Due to the pH-response profile, these derivatives are ideal for intestinal targeting .

  • Stomach (pH 1.2): The hydrogel remains collapsed, protecting acid-labile drugs (e.g., peptide drugs, certain immunomodulators) from gastric degradation.[1]

  • Intestine (pH 7.4): The hydrogel swells, increasing pore size and allowing diffusive release of the payload.[2]

Hollow Core Nanocapsules (NAPA-HPNs)

Recent advancements have utilized N-acryloyl-L-phenylalanine methyl ester to create hollow core nanocapsules.[1][3][4]

  • Application: Delivery of immunomodulatory drugs (e.g., Sodium Nitroprusside).[1][2][3]

  • Advantage: The hydrophobic shell (stabilized by the phenyl group) prevents premature leakage, while the core allows high loading capacity.[1][2] These systems have shown efficacy in macrophage polarization (M1 phenotype) [1].[1][2][3]

Biological Activity (Heparin-Like Properties)

Poly(N-acryloyl amino acids) containing phenylalanine/phenylacetic moieties have demonstrated intrinsic biological activity.[1] They can act as "biologically active polyanions," inhibiting heparanase enzyme activity, which is crucial in preventing tumor metastasis [2].[1]

References

  • Paik, P., et al. (2017).[1][2] Poly-N-acryloyl-(L-phenylalanine methyl ester) hollow core nanocapsules facilitate sustained delivery of immunomodulatory drugs and exhibit adjuvant properties.[1][3][4] Nanoscale, 9(37), 14006-14014.[1]

  • Rader, C., et al. (2000).[1][2] Poly(N-acryl amino acids): a new class of biologically active polyanions.[1][2] Journal of Medicinal Chemistry.

  • Nesrinne, S., & Djamel, A. (2017).[1][2][5] Synthesis, characterization and rheological behavior of pH sensitive poly(acrylamide-co-acrylic acid) hydrogels. Arabian Journal of Chemistry, 10, S539-S547.[1]

    • [1]

  • Moad, G., et al. (2018).[1][2] Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization.[1][2][6][7] Polymer Chemistry, 9, 2733-2745.[1][6]

Sources

Exploratory

Thermodynamic properties of chiral acrylamide monomers

An In-depth Technical Guide Title: A Thermodynamic Guide to Chiral Acrylamide Monomers: From Synthesis to Stereoselective Polymerization and Application Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Title: A Thermodynamic Guide to Chiral Acrylamide Monomers: From Synthesis to Stereoselective Polymerization and Application

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive examination of the thermodynamic properties of chiral acrylamide monomers, materials of significant interest in the fields of advanced polymers and drug development. As a senior application scientist, this document moves beyond mere procedural descriptions to offer deep, field-proven insights into the causal relationships governing polymerization. We will explore the fundamental thermodynamic principles—enthalpy, entropy, and Gibbs free energy—that dictate the viability and stereochemical outcome of polymerization. This guide details robust, self-validating experimental protocols for Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), the core techniques for quantifying these properties. A central focus is placed on the influence of monomer chirality on the thermodynamics of polymerization and molecular recognition, a critical factor for applications ranging from enantioselective separations to controlled drug delivery systems. By integrating foundational theory with practical experimental design and data interpretation, this guide serves as an essential resource for professionals seeking to rationally design and synthesize chiral polymeric materials with precisely controlled properties.

Part 1: Foundational Principles

Introduction to Chiral Acrylamide Monomers

Chiral acrylamide monomers represent a versatile class of building blocks for functional polymers. Typically synthesized from readily available chiral precursors such as amino acids, they introduce stereochemical complexity directly into the monomer structure.[1][2] The reaction of an amino acid ester with acryloyl chloride is a common synthetic route.[2][3] This intrinsic chirality is the foundation for creating polymers with highly ordered three-dimensional structures, such as isotactic or syndiotactic chains.[4][5] The precise spatial arrangement of atoms, or stereochemistry, is not merely an academic detail; it profoundly influences the macroscopic properties of the resulting polymer, including its mechanical strength, thermal stability, and, critically for biomedical applications, its interaction with biological systems.[5][6] Understanding and controlling the thermodynamics of how these monomers assemble is paramount to harnessing their full potential in applications like drug delivery and chiral recognition.[1][7]

The Thermodynamic Imperative in Polymerization

The spontaneity of any chemical reaction, including polymerization, is governed by the change in Gibbs free energy (ΔG). The relationship, described by the equation ΔG = ΔH – TΔS , balances the change in enthalpy (ΔH) and the change in entropy (ΔS) at a given temperature (T).[8] For a polymerization reaction to be thermodynamically favorable, ΔG must be negative.

  • Enthalpy (ΔH): The enthalpy term reflects the change in bond energies during the reaction. Chain polymerizations of vinyl monomers, including acrylamides, are almost always exothermic (negative ΔH).[8] This is primarily because for each monomer unit added, a relatively weak carbon-carbon π-bond (approx. 64 kcal/mol) is replaced by a much more stable carbon-carbon σ-bond (approx. 83 kcal/mol).[9] For acrylamide specifically, the enthalpy of polymerization (ΔHp) is reported to be in the range of 17-20 kcal/mol (approx. 71-84 kJ/mol), providing a strong enthalpic driving force for the reaction.[10]

  • Entropy (ΔS): The entropy term represents the change in the degrees of freedom of the system. During polymerization, numerous individual monomer molecules, each with significant translational freedom, are linked into a single macromolecular chain. This results in a substantial decrease in randomness and, therefore, a negative ΔS.[8][9] A negative entropy change contributes unfavorably to the Gibbs free energy, meaning polymerization is always entropically disfavored.[8]

  • Ceiling Temperature (Tc): The opposing nature of the enthalpy and entropy terms gives rise to the concept of a ceiling temperature (Tc). This is the critical temperature at which the enthalpic and entropic contributions balance perfectly (ΔG = 0), and the polymerization is in equilibrium with its monomer. Above Tc, depolymerization becomes spontaneous. The entropy term (TΔS) dominates at higher temperatures, making it a critical parameter to consider for optimizing polymerization conditions.[9]

Part 2: Experimental Determination of Thermodynamic Parameters

Quantifying the thermodynamic drivers of polymerization requires precise and reliable analytical techniques. Calorimetry, the direct measurement of heat changes, is the gold standard for these investigations.[11]

Differential Scanning Calorimetry (DSC): The Workhorse for Polymerization Enthalpy

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] This allows for the precise quantification of the energy absorbed or released during thermal events like polymerization.[13][14]

Expertise & Experience: While DSC is excellent for obtaining the total heat released during a polymerization reaction (which corresponds to ΔHp), it is an indirect method for determining ΔG and ΔS. Its strength lies in its ability to monitor the kinetics and overall enthalpy of the bulk reaction under controlled temperature programs.[13][15] It is the most common and accessible tool for an initial thermodynamic assessment of a new monomer system.

This protocol is designed as a self-validating system, incorporating essential calibration and control steps.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, which has a well-defined melting point (156.6 °C) and heat of fusion (28.45 J/g).[12] This ensures the accuracy of the measured values.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the chiral acrylamide monomer into a standard aluminum DSC pan.

    • Add a precise amount of a suitable solvent and a radical initiator (e.g., AIBN). The solvent should have a high boiling point to avoid volatilization during the experiment.[15]

    • Hermetically seal the pan to prevent any mass loss.

    • Prepare an identical reference pan containing only the solvent and initiator. Using a matched reference pan minimizes baseline drift.[16]

  • Experimental Run:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the initiator's decomposition temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the polymerization range until the reaction is complete.[17] The heat flow will show an exothermic peak corresponding to the polymerization.

  • Data Analysis:

    • Integrate the area under the exothermic peak. This area directly corresponds to the total heat evolved during the polymerization.

    • Normalize the heat by the mass of the monomer to obtain the enthalpy of polymerization in Joules per gram (J/g).

    • Convert this value to the molar enthalpy of polymerization (ΔHp in kJ/mol) using the monomer's molecular weight.

  • Validation:

    • Perform a second heating scan on the same sample. The absence of the exothermic peak confirms that the polymerization went to completion in the first scan.[16]

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Analysis cluster_analysis Data Processing P1 Calibrate DSC with Indium Standard P2 Weigh 3-5 mg Monomer, Solvent & Initiator P1->P2 P3 Hermetically Seal Sample & Reference Pans P2->P3 R1 Equilibrate Cell at 30°C P3->R1 R2 Ramp Temperature (e.g., 10°C/min) R1->R2 R3 Record Heat Flow (Exothermic Peak) R2->R3 A1 Integrate Peak Area to get Total Heat (J) R3->A1 A2 Normalize by Mass (J/g) A1->A2 A3 Calculate Molar Enthalpy (ΔHp in kJ/mol) A2->A3 A4 Perform 2nd Scan for Validation A3->A4 Result Final ΔHp Value A4->Result

Caption: Workflow for determining polymerization enthalpy (ΔHp) using DSC.

Isothermal Titration Calorimetry (ITC): A Complete Thermodynamic Profile

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during a binding event or chemical reaction in solution.[18] A solution of one component (the titrant) is injected in small aliquots into a sample cell containing the other component, and the resulting heat change is measured.[19]

Expertise & Experience: The unparalleled advantage of ITC is its ability to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment.[20] From these values, the Gibbs free energy (ΔG = -RTlnKa) and entropy change (ΔS = (ΔH - ΔG)/T) can be calculated. This makes ITC the definitive tool for dissecting the thermodynamics of chiral recognition, where one enantiomer of a monomer may interact more favorably with a chiral polymer or catalyst than its mirror image.[21][22]

This protocol describes how to measure the differential interaction of two monomer enantiomers (e.g., D- and L-Acryloyl-Alanine) with a chiral polymer.

  • Sample Preparation & Degassing:

    • Prepare solutions of the chiral polymer (in the sample cell) and the D- and L-monomer enantiomers (in the syringe) in the exact same, thoroughly degassed buffer. Trustworthiness: Mismatched buffers, especially in pH, can create large heats of dilution that mask the true interaction heat.[19] Degassing is critical to prevent air bubbles from causing artifacts in the data.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Fill the reference cell with degassed buffer/water.[18]

    • Load the chiral polymer solution into the sample cell and the first monomer enantiomer (e.g., D-monomer) into the injection syringe.

    • Allow the system to thermally equilibrate until a stable baseline is achieved.

  • Titration Experiment:

    • Perform a series of small, precisely timed injections (e.g., 2 μL each) of the monomer solution into the polymer solution.

    • The instrument measures the heat change after each injection, which appears as a peak on the thermogram. The area of each peak corresponds to the heat of that injection.

  • Control Experiment:

    • To obtain the heat of dilution, perform an identical titration of the monomer solution into the buffer alone (without the polymer). This value will be subtracted from the experimental data to isolate the heat of interaction.

  • Data Analysis:

    • Integrate the injection peaks and subtract the heat of dilution.

    • Plot the resulting heat per mole of injectant against the molar ratio of the reactants.

    • Fit the data to a suitable binding model (e.g., a one-site independent model) using the instrument's software. This fit yields the thermodynamic parameters: Ka, ΔH, and n.[23]

  • Comparative Analysis:

    • Repeat the entire procedure (Steps 1-5) using the other monomer enantiomer (e.g., L-monomer).

    • Compare the thermodynamic signatures (Ka, ΔG, ΔH, ΔS) for the D- vs. L-monomer. A significant difference in these values provides quantitative proof of chiral recognition.

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Analysis & Comparison P1 Prepare Solutions in Identical, Degassed Buffer P2 Load Polymer into Cell, Monomer into Syringe P1->P2 R1 Achieve Thermal Equilibrium (Stable Baseline) P2->R1 R2 Inject Monomer Aliquots into Polymer Solution R1->R2 R3 Measure Heat Change per Injection R2->R3 A1 Integrate Peaks & Subtract Heat of Dilution R3->A1 A2 Fit Data to Binding Model A1->A2 A3 Determine Ka, ΔH, n, ΔG, ΔS A2->A3 A4 Repeat for Other Enantiomer A3->A4 Result Thermodynamic Signature of Chiral Recognition A4->Result

Caption: Workflow for quantifying chiral recognition using ITC.

Part 3: The Influence of Chirality on Thermodynamics

The presence of a stereocenter in an acrylamide monomer fundamentally influences the thermodynamics of its polymerization and subsequent interactions. This stereochemical information can be propagated along the growing polymer chain, leading to materials with distinct properties.[4][6]

Thermodynamics of Stereoselection

Stereoselective polymerization is the process where one stereoisomer of the polymer is preferentially formed. This preference can be governed by either kinetics or thermodynamics.[24] In a thermodynamically controlled system, the relative stability of the polymer chain conformations dictates the outcome.[24]

For example, during polymerization, an incoming chiral monomer can add to the growing chain end to form one of two diastereomeric relationships: a meso (m) dyad or a racemo (r) dyad. These two possibilities are not energetically equivalent. The interaction between the chiral side group of the incoming monomer and the chiral environment of the polymer chain end can lead to different transition state energies and product stabilities.[24][25]

This energetic difference is the basis of chiral recognition . An ITC experiment can quantify this difference precisely. For instance, the addition of an L-monomer to a growing polymer chain with an L-unit at its end might be enthalpically more favorable (more negative ΔH) and/or entropically more favorable (less negative ΔS) than the addition of a D-monomer.[25] This "mismatch penalty" for the "wrong" enantiomer steers the polymerization towards a stereoregular structure.[25]

Visualization: Energy Landscape of Stereoselection

Stereoselection_Energy Start Polymer Chain-End + Chiral Monomer TS_Meso Transition State (meso addition) Start->TS_Meso ΔG‡(m) TS_Racemo Transition State (racemo addition) Start->TS_Racemo ΔG‡(r) Prod_Meso Product: meso (m) dyad (More Stable) TS_Meso->Prod_Meso ΔG(m) Prod_Racemo Product: racemo (r) dyad (Less Stable) TS_Racemo->Prod_Racemo ΔG(r) Thermodynamic_Control Thermodynamic Control: Favors lower ΔG product (Prod_Meso)

Caption: Thermodynamic control favors the more stable product diastereomer.

Quantitative Data Summary

To illustrate these concepts, the following tables summarize typical thermodynamic data.

Table 1: Representative Thermodynamic Parameters of Acrylamide Polymerization

Parameter Value Significance
ΔHp -71 to -84 kJ/mol (-17 to -20 kcal/mol)[10] Strongly exothermic, providing the primary driving force for polymerization.
ΔSp Always Negative Unfavorable; reflects the loss of monomer freedom upon enchainment.[8][9]

| ΔGp | Negative (at T < Tc) | Indicates a spontaneous polymerization process under typical conditions. |

Table 2: Hypothetical ITC Data for Chiral Recognition of D/L-Monomers Binding to a Chiral Polymer

Interaction Ka (M-1) ΔG (kJ/mol) ΔH (kJ/mol) -TΔS (kJ/mol) Interpretation
Polymer + L-Monomer 1.5 x 104 -23.8 -30.0 +6.2 Matched Pair: Stronger binding driven by a highly favorable enthalpy change.

| Polymer + D-Monomer | 2.0 x 103 | -18.8 | -15.0 | -3.8 | Mismatched Pair: Weaker binding with a less favorable enthalpy and an unfavorable entropy. |

Note: This is illustrative data to demonstrate the principle of enantioselective interaction.

Part 4: Applications in Drug Development

A deep understanding of the thermodynamics of chiral acrylamide monomers is not just an academic exercise; it directly enables the design of sophisticated materials for pharmaceutical and biomedical applications.

  • Chiral Environments for Drug Delivery: The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, highlighted the critical importance of chirality in pharmacology.[26] Polymers synthesized from chiral acrylamide monomers can form well-defined helical structures or chiral cavities.[17] These structures can interact differently with the enantiomers of a chiral drug, potentially leading to stereoselective drug encapsulation and release profiles, thereby enhancing therapeutic efficacy and reducing side effects.[26][27]

  • Enantioselective Separations: Chiral stationary phases are essential for the analytical and preparative separation of racemic drug mixtures. Chiral polymers, covalently bonded to a support like silica, can serve this role. The differential thermodynamics of interaction (as quantified by ITC) between the two drug enantiomers and the chiral polymer stationary phase is the basis for their chromatographic separation.

  • Improving Drug-like Properties: The acrylamide functional group itself has been shown to be a valuable moiety in drug design. Its incorporation can improve crucial properties like aqueous solubility and cell membrane permeability, enhancing the overall pharmacokinetic profile of a drug candidate.[28][29] When combined with chirality, this offers a dual strategy for optimizing both the physical properties and the stereospecific interactions of new therapeutic agents.[30][31]

Conclusion

The thermodynamic properties of chiral acrylamide monomers are the fundamental determinants of their polymerization behavior and the ultimate function of the resulting polymers. The interplay between the strong enthalpic driving force and the inherent entropic penalty defines the feasibility of polymerization, while the subtle energetic differences arising from stereochemistry govern the polymer's final architecture. Advanced techniques like DSC and ITC provide the essential tools to move from qualitative concepts to quantitative understanding, enabling the rational design of materials. For researchers in drug development, mastering these thermodynamic principles is key to creating next-generation polymers for targeted delivery, enantioselective separations, and enhanced biocompatibility, ultimately leading to safer and more effective medicines.

References

  • Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements. ACS Publications.
  • Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing).
  • Precise synthesis of poly(: N -acryloyl amino acid) through photoinduced living polymerization. Western Sydney University.
  • Isothermal Titration Calorimetry: A Powerful Technique To Quantify Interactions in Polymer Hybrid Systems | Macromolecules. ACS Publications.
  • "Thermodynamic Properties of Polymers". In - Free.
  • Mechanistic Insights into the Stereoselective Cationic Polymerization of N-Vinylcarbazole.
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  • Isothermal Titration Calorimetry: A Powerful Technique To Quantify Interactions in Polymer Hybrid Systems. ResearchGate.
  • CHAPTER 1: Kinetics and Thermodynamics of Radical Polymerization. The Royal Society of Chemistry.
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  • Differential scanning calorimetry. Wikipedia.
  • Understanding and Enhancing Stereoselective Polymerization using a Data Science Approach. PMC.
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  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. MDPI.
  • Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. PubMed.
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Foundational

Technical Guide: Enantiomeric Distinctions of 2-Acrylamido-2-phenylacetic Acid

[1] Executive Summary This technical guide analyzes the structural, functional, and biocatalytic differences between the (R)- and (S)-enantiomers of 2-Acrylamido-2-phenylacetic acid (AAPA) .[1] As a derivative of phenylg...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the structural, functional, and biocatalytic differences between the (R)- and (S)-enantiomers of 2-Acrylamido-2-phenylacetic acid (AAPA) .[1] As a derivative of phenylglycine, AAPA serves as a critical monomer in the synthesis of pH- and temperature-sensitive hydrogels (smart materials) and as a chiral selector in chromatographic ligands.[1]

The core distinction lies not merely in optical rotation, but in their biocatalytic recognition by enzymes such as Penicillin G Amidase (PGA) and the macromolecular tacticity they impart to polymerized structures, which fundamentally alters phase transition behaviors (LCST).

Structural & Physicochemical Distinctions

Stereochemical Configuration

The chirality of AAPA arises at the


-carbon position, linking the carboxylic acid, the phenyl ring, and the acrylamido group.
  • Systematic Name: 2-Acrylamido-2-phenylacetic acid[1]

  • Molecular Formula:

    
    
    
  • Chiral Center: C2 (Alpha-carbon)[1]

Feature(R)-Enantiomer(S)-Enantiomer
Configuration (CIP) Rectus (Right/Clockwise priority)Sinister (Left/Counter-clockwise)
Amino Acid Analog D-Phenylglycine derivativeL-Phenylglycine derivative
Biocatalytic Affinity High affinity for Penicillin G AmidaseLow/No affinity for Penicillin G Amidase
Optical Rotation Typically Levorotatory (-) in dilute acidTypically Dextrorotatory (+) in dilute acid

*Note: Optical rotation signs can invert depending on solvent and pH; absolute configuration (R/S) is the invariant standard.

Molecular Geometry (Visualized)

The following diagram illustrates the mirror-image relationship. The steric bulk of the phenyl group relative to the acrylamido chain dictates the binding fit in enzymatic pockets.

Enantiomers cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Struct C(α) attached to: 1. -NH-CO-CH=CH2 (Acrylamido) 2. -COOH (Acid) 3. -Ph (Phenyl) 4. -H (Clockwise Priority) Mirror || MIRROR PLANE || S_Struct C(α) attached to: 1. -NH-CO-CH=CH2 (Acrylamido) 2. -COOH (Acid) 3. -Ph (Phenyl) 4. -H (Counter-Clockwise Priority)

Caption: Stereochemical divergence of AAPA. The spatial arrangement of the phenyl ring is the primary determinant for enzymatic recognition.

Biocatalytic Resolution & Synthesis

The most significant technical difference between the enantiomers is their production pathway. The (R)-enantiomer is industrially significant as it shares the configuration of D-phenylglycine , a key side-chain precursor for semi-synthetic antibiotics (e.g., Ampicillin, Cephalexin).[1]

The Penicillin G Amidase (PGA) Connection

Penicillin G Amidase (PGA) (EC 3.5.1.[2][3]11) exhibits strict stereospecificity. It recognizes the phenylacetyl moiety. In the context of phenylglycine derivatives:

  • PGA Preference: PGA selectively hydrolyzes (R)-amides or (R)-esters .[1]

  • Mechanism: The hydrophobic pocket of PGA accommodates the phenyl ring of the (R)-isomer, while the (S)-isomer faces steric clash with the active site residues.

Chemoenzymatic Production Workflow

To obtain pure (R)-AAPA or (S)-AAPA, a "Chiral Pool" approach starting from resolved phenylglycine is preferred over direct resolution of the acrylamido derivative, due to the stability of the acryloyl group.

SynthesisWorkflow Start Racemic Phenylglycine Amide Enzyme Enzymatic Resolution (Penicillin G Amidase) Start->Enzyme pH 7.5, 37°C R_Path (R)-Phenylglycine (Hydrolyzed Product) Enzyme->R_Path Hydrolysis (Fast) S_Path (S)-Phenylglycine Amide (Unreacted) Enzyme->S_Path Remains Intact Acryloylation_R Acryloylation (Acryloyl chloride / NaOH) R_Path->Acryloylation_R Schotten-Baumann Reaction Acryloylation_S Hydrolysis -> Acryloylation S_Path->Acryloylation_S Chemical Hydrolysis first Final_R Pure (R)-AAPA (Target for Antibiotic Mimics) Acryloylation_R->Final_R Final_S Pure (S)-AAPA (Target for Chiral Ligands) Acryloylation_S->Final_S

Caption: Chemoenzymatic route to enantiopure AAPA. PGA is used to resolve the amino acid precursor before the acryloyl group is attached.

Polymerization & Material Science Implications

When AAPA is polymerized to form Poly(2-acrylamido-2-phenylacetic acid) (PAAPA) , the chirality of the monomer dictates the macroscopic properties of the polymer.[1]

Tacticity and Secondary Structure
  • (R)-Polymer / (S)-Polymer: Homopolymers formed from enantiopure monomers tend to adopt stable helical conformations in solution due to consistent steric stacking of the phenyl rings.[1] This is detectable via Circular Dichroism (CD).[4]

  • Racemic Polymer: Polymers formed from racemic AAPA are atactic and generally adopt a random coil conformation.

LCST (Lower Critical Solution Temperature) Shift

AAPA-based polymers are thermoresponsive.[1] The transition temperature is sensitive to the hydrogen bonding capability of the amide and carboxyl groups.

  • Chiral Influence: The ordered structure of enantiopure PAAPA creates a more robust hydrogen bonding network (intramolecular). This often results in a sharper phase transition and a shift in the LCST compared to the racemic polymer.

  • Application: (R)-PAAPA is preferred for "smart" hydrogels where precise thermal triggering is required, whereas racemic PAAPA yields broader, less defined transitions.[1]

Analytical Characterization Protocols

To validate the difference between (R) and (S) forms, two primary methods are employed.

High-Performance Liquid Chromatography (HPLC)

Separation is achieved using polysaccharide-based chiral stationary phases (CSPs).[1]

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[1]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Detection: UV at 254 nm (Phenyl absorption).

  • Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on Amylose-based columns, though this must be experimentally verified for the specific derivative.[1]

Circular Dichroism (CD) Spectroscopy

This is the definitive test for the polymer state.

  • (R)-PAAPA: Shows a positive Cotton effect (peak) at ~220 nm (n-

    
    * transition).[1]
    
  • (S)-PAAPA: Shows a negative Cotton effect (trough) at ~220 nm.

  • Racemic PAAPA: Shows zero signal (flat line).

Experimental Protocol: Synthesis of (R)-AAPA

Objective: Synthesize (R)-2-acrylamido-2-phenylacetic acid from (R)-phenylglycine.

Reagents:

  • (R)-Phenylglycine (CAS: 875-74-1)[1]

  • Acryloyl Chloride

  • Sodium Hydroxide (4M solution)

  • Dichloromethane (DCM) / Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of (R)-phenylglycine in 15 mL of 4M NaOH. Cool the solution to 0°C in an ice bath. Causality: Low temperature prevents polymerization of the acryloyl chloride and hydrolysis of the amide product.

  • Acylation: Dropwise add 11 mmol of Acryloyl Chloride while simultaneously adding 4M NaOH to maintain pH between 9-10. Critical Control: If pH drops below 8, the amine becomes protonated and unreactive; if pH > 12, acryloyl chloride hydrolyzes rapidly.

  • Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Work-up: Wash the aqueous phase with DCM (to remove unreacted acid chloride/impurities).

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl to pH 2.0. The (R)-AAPA will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation: Check melting point (approx 180°C dec) and run chiral HPLC.

References

  • PubChem. (2025). (S)-2-Acetamido-2-phenylacetic acid | C10H11NO3.[1] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (1942). dl-α-Aminophenylacetic Acid (Phenylglycine Synthesis). Organic Syntheses, Coll. Vol. 2, p.29. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide. Available at: [Link]

  • MDPI Polymers. (2022). Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids. Available at: [Link]

  • Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Available at: [Link]

Sources

Exploratory

pH-Sensitive Polymers from Phenylacetic Acid Monomers: A Technical Guide for Advanced Drug Delivery

Executive Summary The precise spatial and temporal control of therapeutic agent release is a cornerstone of advanced drug delivery system (DDS) design. Among the various stimuli-responsive platforms, pH-sensitive polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise spatial and temporal control of therapeutic agent release is a cornerstone of advanced drug delivery system (DDS) design. Among the various stimuli-responsive platforms, pH-sensitive polymers have garnered significant attention due to their ability to exploit the inherent pH gradients within the body, such as those found in tumor microenvironments and endo-lysosomal compartments. This technical guide provides an in-depth overview of a promising class of pH-sensitive polymers derived from phenylacetic acid (PAA) monomers. The carboxylic acid moiety of PAA provides a tunable acidic handle (pKa ≈ 4.31) that can be incorporated into polymer side chains, imparting sharp pH-responsive behavior.[1] This guide details the rationale, design, synthesis, characterization, and application of these polymers for researchers, scientists, and drug development professionals. We will explore the synthesis of PAA-containing monomers, their controlled polymerization to afford well-defined architectures, and the subsequent pH-triggered conformational changes that drive drug release mechanisms.

Introduction: The Rationale for Phenylacetic Acid-Based Polymers

Phenylacetic acid is an organic compound featuring a phenyl group and a carboxylic acid functional group.[2] The carboxylic acid is the key to pH sensitivity. In environments with a pH below its pKa, the carboxyl group remains protonated and largely uncharged, allowing the polymer to be relatively hydrophobic and collapsed. As the environmental pH rises above the pKa, the carboxyl group deprotonates to form a negatively charged carboxylate ion.[1] This introduction of charge leads to electrostatic repulsion between adjacent side chains, causing the polymer to swell or transition from a collapsed, hydrophobic state to an extended, hydrophilic one.[3] This conformational change can be harnessed to trigger the release of an encapsulated therapeutic agent.

The phenyl ring in the PAA monomer offers several advantages. It provides a hydrophobic component that can contribute to the formation of stable nanoparticles or micellar cores for encapsulating poorly water-soluble drugs. Furthermore, the aromatic structure allows for potential π-π stacking interactions, which can influence polymer self-assembly and drug loading.

This guide will focus on two primary strategies for incorporating the PAA motif into a polymer backbone:

  • Strategy A: Polymerization of a vinyl monomer with a phenylacetate pendant group, followed by hydrolysis to expose the carboxylic acid.

  • Strategy B: Direct polymerization of a monomer where the phenylacetic acid moiety is already present.

Monomer Design and Synthesis

The successful synthesis of well-defined pH-sensitive polymers begins with the careful design and preparation of the monomer. The polymerizable group (e.g., vinyl ether, methacrylate) will dictate the choice of polymerization technique.

Monomer Synthesis: 2-(Phenylacetoxy)ethyl Methacrylate (PAEMA)

This monomer is an example of Strategy A, where a protected form of the carboxylic acid is used for polymerization. The ester linkage can be cleaved post-polymerization to reveal the pH-sensitive group.

Experimental Protocol: Synthesis of 2-(Phenylacetoxy)ethyl Methacrylate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetic acid (1.0 eq) and 2-hydroxyethyl methacrylate (HEMA) (1.1 eq) in dichloromethane (DCM).

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(phenylacetoxy)ethyl methacrylate.

Monomer Synthesis: Vinyl Ether with a Phenylacetate Pendant

This monomer, also following Strategy A, is suitable for cationic polymerization.

Experimental Protocol: Synthesis of 2-(p-(2-oxo-2-phenylethoxy)phenoxy)ethyl vinyl ether

This synthesis involves a Williamson ether synthesis to couple a vinyl ether alcohol with a phenylacetate derivative.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxyphenylacetic acid (1.0 eq) and 2-chloroethyl vinyl ether (1.2 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and pour into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Polymerization Methodologies

The choice of polymerization technique is critical for controlling the polymer's molecular weight, architecture, and dispersity, all of which impact its performance in drug delivery applications. Controlled/"living" polymerization techniques are highly preferred.

Controlled Radical Polymerization: RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[4]

Experimental Protocol: RAFT Polymerization of 2-(Phenylacetoxy)ethyl Methacrylate (PAEMA)

  • Reaction Setup: In a Schlenk flask, dissolve PAEMA (100 eq), a suitable RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate, 1.0 eq), and a radical initiator (e.g., azobisisobutyronitrile (AIBN), 0.2 eq) in an appropriate solvent (e.g., 1,4-dioxane or toluene).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.

  • Termination and Precipitation: Quench the polymerization by immersing the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Purification: Collect the precipitated polymer by filtration and dry under vacuum.

The resulting poly(2-(phenylacetoxy)ethyl methacrylate) (PPAEMA) is a precursor polymer.

Cationic Polymerization

Cationic polymerization is particularly suited for vinyl ether monomers.[5]

Experimental Protocol: Cationic Polymerization of 2-(p-(2-oxo-2-phenylethoxy)phenoxy)ethyl vinyl ether

  • Reaction Setup: In a dry glass tube under a nitrogen atmosphere, dissolve the monomer in a dry solvent (e.g., methylene chloride) and cool to a low temperature (e.g., -78 °C).

  • Initiation: Add a pre-chilled solution of a Lewis acid initiator (e.g., BF3OEt2) to the monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time.

  • Termination: Terminate the polymerization by adding a quenching agent (e.g., ammoniacal methanol).

  • Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Post-Polymerization Modification: Activating pH-Sensitivity

For polymers synthesized using Strategy A, a hydrolysis step is required to deprotect the carboxylic acid groups and render the polymer pH-sensitive.

Experimental Protocol: Hydrolysis of PPAEMA to Poly(2-carboxyethyl methacrylate)

  • Dissolution: Dissolve the PPAEMA in a suitable solvent (e.g., a mixture of THF and water).

  • Hydrolysis: Add a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 2-3 equivalents per ester group), to the polymer solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by FT-IR or NMR).

  • Acidification and Purification: Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate groups. The pH-sensitive polymer may precipitate. Purify the polymer by dialysis against deionized water to remove salts and other small molecules, followed by lyophilization.

Characterization of Phenylacetic Acid-Based Polymers

A thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.

Technique Purpose Expected Observations for PAA-based polymers
¹H NMR Spectroscopy Confirm monomer synthesis and polymer structure; determine copolymer composition and degree of polymerization.Appearance of characteristic peaks for the phenyl, methylene, and polymer backbone protons. Disappearance of monomer vinyl peaks after polymerization.
FT-IR Spectroscopy Confirm functional groups.Characteristic C=O stretching vibrations for the ester (in the precursor) and carboxylic acid (in the final polymer).
Gel Permeation Chromatography (GPC) Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).For controlled polymerizations, a narrow PDI (typically < 1.3) is expected.
Acid-Base Titration Determine the pKa of the polymer.A titration curve showing a buffering region from which the apparent pKa can be calculated.
Turbidimetry/Dynamic Light Scattering (DLS) Investigate the pH-dependent solubility and self-assembly (e.g., micelle formation).An increase in turbidity or particle size as the pH drops below the pKa, indicating polymer collapse or aggregation.

Applications in Drug Delivery

The pH-responsive nature of PAA-based polymers makes them excellent candidates for targeted drug delivery, particularly to acidic microenvironments.

Mechanism of pH-Responsive Drug Release

The primary mechanism involves the swelling or dissolution of the polymer matrix in response to a pH trigger. For instance, a drug-loaded nanoparticle formulated from a PAA-based polymer will be stable at physiological pH (7.4). Upon entering an acidic environment, such as a tumor (pH ~6.5) or an endosome (pH ~5.0-6.0), the carboxylic acid groups become protonated, leading to a hydrophobic-to-hydrophilic transition. This causes the nanoparticle to swell or disassemble, releasing the encapsulated drug.[3]

pH_Responsive_Drug_Release cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor, Endosome) NP_stable Stable Nanoparticle Hydrophobic Core (Drug Encapsulated) Hydrophilic Shell NP_destabilized Swollen/Disassembled Nanoparticle Hydrophilic Polymer Drug Released NP_stable->NP_destabilized pH Decrease Drug Drug NP_destabilized->Drug Release

Caption: Mechanism of pH-responsive drug release from PAA-based nanoparticles.

Formulation of Drug Delivery Systems

PAA-based polymers can be formulated into various DDS, including:

  • Micelles: Amphiphilic block copolymers containing a PAA-based block can self-assemble into core-shell micelles in aqueous solutions. The hydrophobic core can encapsulate lipophilic drugs, while the hydrophilic shell provides stability.

  • Hydrogels: Crosslinked networks of PAA-based polymers can form hydrogels that swell significantly in response to pH changes, allowing for controlled release of entrapped drugs.

Conclusion and Future Outlook

Polymers derived from phenylacetic acid monomers represent a versatile and effective platform for the development of pH-sensitive drug delivery systems. The straightforward incorporation of the carboxylic acid functionality, combined with the hydrophobic nature of the phenyl group, provides a tunable system for encapsulating and releasing therapeutic agents in response to specific physiological cues. The use of controlled polymerization techniques like RAFT and ATRP allows for the synthesis of well-defined architectures, such as block copolymers, which are essential for creating sophisticated nanocarriers. Future research in this area will likely focus on the synthesis of novel PAA-derived monomers with additional functionalities, the development of multi-stimuli-responsive systems, and in vivo studies to validate the efficacy and biocompatibility of these promising materials.

References

  • Encapsulation of phenylacetic acid in block copolymer nanoparticles during polymeriz
  • pH-sensitive polymers that enhance intracellular drug delivery in vivo - PubMed - NIH. (URL: )
  • Sulfur‐Free Radical RAFT Polymerization of Methacrylates in Homogeneous Solution: Design of exo‐Olefin Chain‐Transfer Agen. (URL: [Link])

  • Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes - Chemical Review and Letters. (URL: [Link])

  • A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. (URL: [Link])

  • Method for preparing phenylacetate - Google P
  • Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media - PMC. (URL: [Link])

  • Evaluation of poly(2-hydroxyethyl methacrylate) gels as drug delivery systems at different pH values - CORE. (URL: [Link])

  • Scheme 1 RAFT synthesis of poly[2-(dimethylamino)ethyl methacrylate]... - ResearchGate. (URL: [Link])

  • Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC. (URL: [Link])

  • Responsive polymeric nanoparticles for controlled drug delivery - SciSpace. (URL: [Link])

  • Biodegradation of poly(2-hydroxyethyl methacrylate) (PHEMA) and poly{(2-hydroxyethyl methacrylate)-co-[poly(ethylene glycol) methyl ether methacrylate]} hydrogels containing peptide-based cross-linking agents - PubMed. (URL: [Link])

  • p. 436 - Organic Syntheses Procedure. (URL: [Link])

  • pH- and ion-sensitive polymers for drug delivery - PMC. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

High-Performance Kinetic Resolution of N-Acylated Amino Acids using Aminoacylase I

Application Note: AN-BIO-2024-09 Introduction & Core Principle The production of enantiomerically pure amino acids is a cornerstone of modern peptide therapeutics and peptidomimetic drug design. While asymmetric synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2024-09

Introduction & Core Principle

The production of enantiomerically pure amino acids is a cornerstone of modern peptide therapeutics and peptidomimetic drug design. While asymmetric synthesis offers one route, enzymatic kinetic resolution remains the industrial gold standard due to its scalability, mild conditions, and high atom economy.

This protocol details the kinetic resolution of N-acetyl-DL-amino acids using Aminoacylase I (EC 3.5.1.14) . Unlike lipases or esterases, Aminoacylase I is highly specific for the hydrolysis of the amide bond in L-enantiomers of N-acylated amino acids, leaving the D-enantiomer intact. This creates a chemically distinct mixture (free L-amino acid vs. N-acyl-D-amino acid) that is easily separated via solubility modulation or solvent extraction.

The Biocatalytic Mechanism

The reaction relies on the enzyme's preference for the L-configuration at the


-carbon. The active site, typically containing a Zinc (Zn

) or Cobalt (Co

) cofactor, facilitates the hydrolytic attack on the amide carbonyl.

ReactionScheme Substrate Racemic Substrate (N-Acetyl-DL-Amino Acid) Enzyme Aminoacylase I (Co2+/Zn2+ Cofactor) Substrate->Enzyme pH 7.5, 37°C L_Product Product A (Aqueous) L-Amino Acid (Free Amine) Enzyme->L_Product Hydrolysis D_Product Product B (Organic) N-Acetyl-D-Amino Acid (Unreacted) Enzyme->D_Product No Reaction Byproduct Acetate Enzyme->Byproduct

Figure 1: Mechanistic pathway of Aminoacylase I kinetic resolution. The enzyme selectively deacetylates the L-isomer.

Strategic Planning: Critical Parameters

Before initiating the protocol, three critical variables must be optimized for your specific substrate.

Enzyme Source Selection
FeaturePorcine Kidney Aminoacylase IAspergillus melleus Aminoacylase I
Cost HighLow (Industrial Standard)
Specific Activity Very HighModerate to High
Substrate Scope Broad (Aliphatic & Aromatic)Broad, excellent for bulky side chains
Stability ModerateHigh (Robust in process)
Recommendation Use for small-scale/high-value R&DUse for scale-up (>10g)
Metal Cofactor Activation

Aminoacylase I is a metalloenzyme.[1][2] While Zn


 is the native cofactor, Co

(Cobalt)
often enhances activity significantly (up to 2-3 fold) and stabilizes the enzyme structure during long incubations.
  • Protocol Adjustment: Add 0.5 mM CoCl

    
     to the reaction buffer if conversion rates are sluggish.
    
Substrate Engineering

The N-acyl group influences reaction rate.

  • N-Acetyl: The industry standard. Good balance of solubility and reactivity.

  • N-Chloroacetyl: Higher reactivity (due to electron withdrawal) but harder to prepare.

  • N-Benzoyl: Much slower reaction rates; generally avoided unless necessary for downstream protection.

Detailed Experimental Protocol

Scale: 10 mmol (approx. 2-3 g of substrate). Target: Resolution of N-Acetyl-DL-Methionine (Model Substrate).

Phase A: Reagent Preparation
  • Reaction Buffer (0.1 M Phosphate, pH 7.5):

    • Dissolve 1.78 g Na

      
      HPO
      
      
      
      
      
      2H
      
      
      O and 1.36 g KH
      
      
      PO
      
      
      in 100 mL distilled water. Adjust pH to 7.5 using 5M NaOH.
    • Critical Step: Add CoCl

      
      
      
      
      
      6H
      
      
      O to a final concentration of 0.5 mM (12 mg per 100 mL).
  • Enzyme Solution:

    • Prepare a stock of Aminoacylase I (30 units/mg solid) at 10 mg/mL in the Reaction Buffer.

Phase B: Biotransformation
  • Substrate Solubilization:

    • Dissolve 10 mmol of N-Acetyl-DL-Amino Acid in 30 mL of water.

    • Adjust pH to 7.5 with 2M NaOH (The acetyl group makes the solution acidic; neutralization is required).

  • Reaction Initiation:

    • Add Reaction Buffer to bring total volume to 50 mL.

    • Add 10-20 mg of Enzyme (approx. 300-600 Units).

  • Incubation:

    • Incubate at 37°C with gentle orbital shaking (150 rpm).

    • Time: 24–48 hours.

  • Monitoring:

    • Check pH every few hours; the release of free amino acid and acetic acid may lower pH. Re-adjust to 7.5 with dilute NaOH if it drops below 7.0.

    • Endpoint: Reaction is complete when L-isomer is 100% consumed (50% total conversion). Verify via Ninhydrin stain (TLC) or HPLC.

Phase C: Separation & Workup (The "pH Swing" Method)

This is the most critical step for purity. It relies on the solubility difference between the zwitterionic L-amino acid and the protonated N-acetyl-D-amino acid.

WorkupFlow Mix Crude Reaction Mixture (pH 7.5) Acidify Acidify to pH 1.5 (using 6M HCl) Mix->Acidify Extract Solvent Extraction (Ethyl Acetate) Acidify->Extract OrgPhase Organic Phase (Ethyl Acetate) Extract->OrgPhase Hydrophobic Species AqPhase Aqueous Phase (Acidic Water) Extract->AqPhase Cationic Species Evap Evaporate Solvent OrgPhase->Evap IonEx Ion Exchange (Dowex 50, H+ form) AqPhase->IonEx D_Final Pure N-Acetyl-D-Amino Acid (Solid) Evap->D_Final L_Final Pure L-Amino Acid (Solid) IonEx->L_Final

Figure 2: Downstream processing workflow utilizing pH-dependent solubility switches.

  • Quenching & Acidification:

    • Cool reaction to 4°C.

    • Add 6M HCl dropwise until pH reaches 1.5 .

    • Why? At pH 1.5, the L-amino acid is protonated (NH

      
      , soluble cation). The N-acetyl-D-amino acid is protonated at the carboxyl group (COOH, neutral/hydrophobic).
      
  • Extraction (Isolation of D-Isomer):

    • Extract the aqueous mixture 3 times with Ethyl Acetate (equal volumes).

    • Organic Layer: Contains N-Acetyl-D-Amino Acid . Dry over MgSO

      
      , filter, and evaporate to recover.
      
    • Aqueous Layer: Contains L-Amino Acid and Enzyme.[3]

  • Purification of L-Isomer:

    • Pass the aqueous layer through a cation exchange column (e.g., Dowex 50W-X8, H

      
       form).
      
    • Wash with water to remove enzyme and salts.

    • Elute L-Amino Acid with 1M NH

      
      OH.
      
    • Concentrate and crystallize (typically from water/ethanol).

Analytical Validation

Do not assume enantiopurity; validate it.

Optical Rotation (Polarimetry)

Compare specific rotation


 against literature values.
  • Example (Methionine): L-Met should be

    
     (c=1, 5N HCl).
    
Chiral HPLC (Gold Standard)
  • Column: Crown ether-based (e.g., Daicel Crownpak CR(+)) or Ligand Exchange (e.g., Chirex 3126).

  • Mobile Phase: Perchloric acid (pH 1.5) or CuSO

    
     solution depending on column.
    
  • Detection: UV at 210 nm (amide bond) or 254 nm (if aromatic).

  • Calculation:

    
    
    

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
Low Conversion (<40%) Enzyme inhibition by product (Acetate)Dialyze enzyme or use a membrane reactor to remove acetate continuously.
Low Conversion (<40%) Lack of cofactorEnsure 0.5 mM CoCl

or ZnCl

is present.
Racemization of Product Harsh workup conditionsAvoid heating acidic solutions >40°C. Perform extraction rapidly at 4°C.
Emulsion during extraction Protein denaturationFilter the acidified mixture through Celite before extraction to remove denatured enzyme.
Poor Solubility of Substrate Hydrophobic side chain (e.g., Trp, Phe)Add 5-10% water-miscible co-solvent (DMSO or Methanol). Note: This may reduce enzyme rate slightly.

References

  • Greenstein, J. P. (1957). Resolution of racemic

    
    -amino acids. In Methods in Enzymology (Vol. 3, pp. 554-570). Academic Press. Link
    
  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989).[4] Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. Link

  • Amano Enzyme Inc. (n.d.). Aminoacylase I Technical Data Sheet. Link

  • Bommarius, A. S., & Riebel, B. R. (2004). Biocatalysis: Fundamentals and Applications. Wiley-VCH. (Chapter 10: Hydrolysis of Amides). Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Interpretation and Assignment for (S)-2-Acrylamido-2-phenylacetic acid

Executive Summary This guide provides a rigorous structural validation workflow for (S)-2-Acrylamido-2-phenylacetic acid (also known as (S)-N-acryloylphenylglycine). As a functionalized chiral monomer used in molecular i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural validation workflow for (S)-2-Acrylamido-2-phenylacetic acid (also known as (S)-N-acryloylphenylglycine). As a functionalized chiral monomer used in molecular imprinting and enzymatic resolution studies, its purity—both chemical and stereochemical—is critical.

This document moves beyond basic spectral listing. It compares the target molecule against its synthetic precursors to establish conversion metrics and introduces a Chiral Solvating Agent (CSA) protocol as a rapid, NMR-based alternative to Chiral HPLC for enantiomeric excess (ee) determination.

Structural Overview & Spin System Analysis

Before interpretation, we must define the expected spin systems to ensure the assignment logic is sound.

  • Compound: (S)-2-Acrylamido-2-phenylacetic acid

  • Formula: C₁₁H₁₁NO₃

  • Key Functional Groups:

    • Acryloyl Group (Vinyl): An AMX spin system (three non-equivalent protons) displaying characteristic geminal, cis, and trans couplings.

    • Chiral Center (

      
      -H):  A doublet (coupling to the amide NH).
      
    • Amide (

      
      ):  A doublet (coupling to the 
      
      
      
      -H), typically visible in DMSO-
      
      
      .
    • Phenyl Ring: A multiplet system (often overlapping).

    • Carboxylic Acid: A broad singlet (highly dependent on water content/exchange).

Visualization: Assignment Workflow

The following diagram outlines the logical flow for assigning this specific molecule, distinguishing it from common impurities.

NMR_Assignment_Workflow Sample Crude/Pure Sample Solvent Solvent Selection (DMSO-d6) Sample->Solvent Acquisition 1H NMR Acquisition (>400 MHz) Solvent->Acquisition Vinyl_Check Region 5.5-6.5 ppm (Vinyl AMX System) Acquisition->Vinyl_Check Confirm Acylation Alpha_Check Region 5.3-5.6 ppm (Alpha-CH Doublet) Acquisition->Alpha_Check Confirm Core Purity_Decision Impurity Check: Free Phenylglycine? Vinyl_Check->Purity_Decision Alpha_Check->Purity_Decision Chiral_Analysis Stereochem Check (Add CSA: (R)-1-phenylethylamine) Purity_Decision->Chiral_Analysis If Chemically Pure Final_Report Validated Structure & % ee Chiral_Analysis->Final_Report

Figure 1: Decision tree for the structural validation of (S)-2-Acrylamido-2-phenylacetic acid.

Experimental Protocol

Sample Preparation

For polar amino acid derivatives, DMSO-


  is the solvent of choice. 

often leads to poor solubility and broadening of the amide/acid protons.
  • Mass: Weigh 10–15 mg of the sample.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Additives: If the carboxylic acid proton is broad or affects the baseline, add 1-2 drops of

    
     to exchange it out (Note: This will also eliminate the Amide NH signal and collapse the 
    
    
    
    -H doublet to a singlet).
  • Reference: Calibrate the residual DMSO pentet to 2.50 ppm .

Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans (NS): 16 or 32 (sufficient for >10 mg).

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of vinyl protons).
    
  • Temperature: 298 K (

    
    C).
    

Spectral Assignment & Interpretation[2][3]

The following table provides the assignment for the (S)-enantiomer in DMSO-


.
Table 1: 1H NMR Assignment (400 MHz, DMSO- )
PositionType

(ppm)
Multiplicity

Coupling (Hz)
Interpretation Notes
-COOH Acid~12.8Broad s-Often very broad or invisible if water is present.
-NH- Amide8.85d

Couples to the

-CH. Disappears on

shake.
Ar-H Phenyl7.30 – 7.45m-Overlapping multiplets for the 5 aromatic protons.
Vinyl

Alkene6.35dd

,

The "geminal" proton on the carbonyl side.
Vinyl

Alkene6.12dd

,

Trans to the carbonyl (terminal).
Vinyl

Alkene5.65dd

,

Cis to the carbonyl (terminal).

-H
Methine5.58d

The chiral center. Collapses to a singlet if NH is exchanged.
Detailed Mechanistic Insight
  • The Acryloyl System (5.6 – 6.4 ppm): This is the "fingerprint" of the reaction success. You must observe three distinct signals. If you see a singlet or simple doublets, polymerization may have occurred (broadening signals) or the acryloyl group has degraded.

  • The Chiral Proton (5.58 ppm): This doublet is downfield shifted compared to free phenylglycine (~4.5 ppm) due to the electron-withdrawing nature of the amide bond.

Comparative Analysis: Performance & Purity

This section compares the target molecule against alternatives (precursors) and establishes a protocol for enantiomeric purity without HPLC.

Chemical Purity: Product vs. Precursor (Phenylglycine)

The most common impurity is unreacted (S)-phenylglycine.

Feature(S)-2-Acrylamido-2-phenylacetic acid (Product)(S)-Phenylglycine (Precursor)Diagnostic Action
Vinyl Region Distinct AMX pattern (5.6–6.4 ppm)Silent (No signals)Presence of vinyl signals confirms acylation.

-CH Shift
~5.58 ppm (Deshielded by Amide)~4.50 ppm (Shielded Amine)Check 4.5 ppm region for unreacted starting material.
Amide NH Doublet ~8.85 ppmBroad singlet (Amine/Zwitterion)Sharp doublet confirms amide formation.
Stereochemical Purity: NMR vs. Chiral HPLC

While Chiral HPLC is the gold standard, it requires specific columns and mobile phase development. NMR with a Chiral Solvating Agent (CSA) is a rapid alternative for checking optical purity during process development.

The Protocol (Self-Validating):

  • Run the standard spectrum of the product in

    
     (or DMSO-
    
    
    
    if solubility dictates, though non-polar solvents work better for ion-pairing).
  • Add 1-2 equivalents of (R)-(+)-1-Phenylethylamine .

  • Mechanism: The amine forms a diastereomeric salt with the carboxylic acid.

  • Observation:

    • Pure (S)-Enantiomer: The Vinyl protons and

      
      -CH will remain as single sets of peaks (shifted slightly).
      
    • Racemic Mixture: You will see doubling of the Vinyl or

      
      -CH signals (splitting into two sets of diastereomeric peaks).
      

Performance Comparison:

MethodResolution CapabilityTime to ResultCost
1H NMR + CSA Moderate (Limit of Detection ~2-5% minor enantiomer)Fast (<15 mins)Low (Standard reagents)
Chiral HPLC High (Limit of Detection <0.1%)Slow (Method Dev + Run time)High (Columns/Solvents)

Analyst Note: Use the NMR+CSA method for "Go/No-Go" decisions during synthesis. Use HPLC for the final Certificate of Analysis (CoA).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for AMX spin systems and coupling constants).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Günther, H. (2013).
Comparative

FT-IR Spectral Analysis of Acrylamido Group in Phenylacetic Acid Derivatives

Executive Summary In the development of Targeted Covalent Inhibitors (TCIs), the acrylamide "warhead" is a critical electrophile designed to react with specific cysteine residues on a target protein.[1][2] When attached...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Targeted Covalent Inhibitors (TCIs), the acrylamide "warhead" is a critical electrophile designed to react with specific cysteine residues on a target protein.[1][2] When attached to a phenylacetic acid (PAA) scaffold—common in NSAID-derived covalent modifiers—verifying the integrity of the acrylamido group is an analytical bottleneck.

While NMR is the structural gold standard, it is often too slow for high-throughput process analytical technology (PAT). This guide evaluates Fourier Transform Infrared Spectroscopy (FT-IR) as a rapid alternative for characterizing acrylamido-PAA derivatives. We analyze the spectral "masking" effect of the phenyl ring and provide a validated protocol for isolating the diagnostic vinyl vibrations necessary for quality control.

The Analytical Challenge: Spectral Masking

The core difficulty in analyzing acrylamido-phenylacetic acid derivatives lies in the vibrational overlap between the acrylamide warhead (the analyte of interest) and the phenylacetic acid scaffold (the matrix).

The Structural Conflict
  • The Warhead: The acrylamido group (

    
    ) relies on the vinyl double bond (
    
    
    
    ) for its biological activity.
  • The Scaffold: The phenyl ring contains robust aromatic

    
     ring stretches.
    

In a typical IR spectrum, the acrylamide


 stretch (~1610–1635 cm

) is frequently obscured by the intense aromatic ring breathing modes of the phenyl group (~1600 cm

). Relying solely on the carbonyl region (Amide I) is insufficient because it confirms the amide linkage but not the integrity of the vinyl double bond (which can degrade during synthesis).

Comparative Analysis: FT-IR vs. Alternatives

To determine where FT-IR fits in the analytical workflow, we compare it against the primary alternatives: Raman Spectroscopy and High-Field NMR.

Table 1: Performance Matrix for Acrylamido-PAA Analysis[3]
FeatureFT-IR (ATR) Raman Spectroscopy

H-NMR (400 MHz+)
Primary Detection Principle Dipole moment change (Polar bonds:

,

)
Polarizability change (Non-polar bonds:

)
Magnetic resonance of nuclei
Vinyl (

) Sensitivity
Moderate (Often masked by aromatics)High (Distinct sharp peak, usually separated)Definitive (Multiplets at 5.5–6.5 ppm)
Throughput Speed < 2 minutes (Solid state)< 5 minutes (Solid/Liquid)> 15 minutes (Solvation required)
Sample Destructiveness Non-destructive (Recoverable)Non-destructive (Risk of laser burn)Non-destructive (Solvent recovery needed)
Major Limitation Spectral Overlap (Phenyl vs. Vinyl)Fluorescence (PAA derivatives often fluoresce)Solubility & Time
Best Use Case Routine QC, Process Monitoring, Stability TestingPolymorph study, Aqueous solutionsStructural Elucidation, Purity Quantification

Expert Insight: While Raman is theoretically superior for detecting the


 bond, phenylacetic acid derivatives often exhibit fluorescence that swamps the Raman signal. Therefore, FT-IR remains the preferred rapid QC method , provided the correct "Diagnostic Window" is used.

Detailed Spectral Assignment: The Diagnostic Window

To successfully use FT-IR for these derivatives, you must look beyond the crowded 1600 cm


 region. The "Fingerprint Region" contains the Out-of-Plane (oop) Bending  vibrations, which are the key to validating the acrylamide group.
Table 2: Critical Wavenumbers for Acrylamido-PAA Derivatives
Functional GroupVibration ModeWavenumber (cm

)
Diagnostic Value
Amide I

Stretch
1650 – 1690 High: Confirms amide formation.[3] Broad/Strong.
Amide II

Bend
1530 – 1560 Medium: Confirm amide, but broad.
Aromatic Ring

Ring Stretch
1590 – 1610 Interference: Often masks the vinyl

.
Vinyl (Acrylamide)

Stretch
1610 – 1635 Low: Usually appears as a shoulder on the aromatic peak.
Vinyl (Acrylamide)

oop Bend
950 – 990 CRITICAL: This sharp peak is the distinct marker for the intact warhead.
Aromatic

oop Bend
700 – 750 Reference: Characteristic of mono- or di-substituted benzenes (PAA).

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Verify the presence of the acrylamide warhead in a synthesized PAA derivative without NMR.

Reagents & Equipment[5][6][7][8]
  • Instrument: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 2 cm

    
     (Critical for resolving the 1600/1620 shoulder).
    
  • Scans: 32–64 scans.

  • Reference Standards: Pure Phenylacetic Acid (negative control) and Acrylamide monomer (positive control).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect an air background spectrum. Why? To remove atmospheric

      
       (2350 cm
      
      
      
      ) and water vapor.
  • Negative Control Acquisition (The Scaffold):

    • Place the Phenylacetic Acid precursor on the crystal. Apply high pressure.[4]

    • Record spectrum.[5][6] Note the aromatic peaks at ~1600 cm

      
       and the absence of a peak at ~980 cm
      
      
      
      .
  • Sample Acquisition (The Derivative):

    • Place the dried Acrylamido-PAA derivative on the crystal.

    • Validation Check: Ensure the Absorbance of the strongest peak is < 1.0 to avoid detector saturation.

  • Data Processing & Analysis (The Subtraction Method):

    • Normalize both spectra to the Aromatic Ring mode at ~1450 cm

      
       (this bond is unaffected by the reaction).
      
    • Compare the 900–1000 cm

      
       region. 
      
    • Pass Criteria: A distinct, sharp peak appears at 980 ± 5 cm

      
        (Vinyl 
      
      
      
      oop).
    • Fail Criteria: Absence of the 980 cm

      
       band indicates polymerization or hydrolysis of the warhead.
      

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for characterizing these covalent inhibitors.

Acrylamide_Analysis_Workflow Start Synthesis of Acrylamido-PAA Derivative FTIR Perform ATR-FTIR (Resolution: 2 cm-1) Start->FTIR Check_Amide Check Amide I (1650-1690 cm-1) FTIR->Check_Amide Check_Vinyl Check Vinyl oop Bend (950-990 cm-1) Check_Amide->Check_Vinyl Present Ambiguous Ambiguous: Peak Overlap or Weak Signal Check_Amide->Ambiguous Absent/Weak Pass PASS: Intact Warhead Confirmed Check_Vinyl->Pass Sharp Peak Present Check_Vinyl->Ambiguous Absent/Broad Raman Alternative: Raman (Check for Fluorescence) Ambiguous->Raman If Sample is Non-Fluorescent NMR Gold Standard: 1H-NMR (Check 5.5-6.5 ppm) Ambiguous->NMR If Sample Fluoresces Raman->Pass Vinyl C=C Detected Raman->NMR Fluorescence Interference

Figure 1: Decision matrix for the spectral verification of acrylamide warheads. Note that while FT-IR is the first-line screen, ambiguity necessitates escalation to NMR.

References

  • Covalent Warhead Reactivity & Design

    • Characterising covalent warhead reactivity. (2019).[7][8] PMC - NIH.

    • Source: [Link]

  • FT-IR Spectral Assignments for Acrylamide

    • Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. (2022).[2][9][6][10] Molecules (MDPI).

    • Source: [Link][4][7][10]

    • Note: Provides specific peak assignments for acrylamide , , and vinyl vibr
  • Comparison of FT-IR and Raman

    • Difference between FTIR and Raman Spectroscopy.[5][11][12][10][13][14] (2023).[3][11][10] Rocky Mountain Labs.

    • Source: [Link]

  • Vibrational Spectroscopy of Phenylacetic Acid

    • Analysis of the infrared and Raman spectra of phenylacetic acid. (2025).[3][15] ResearchGate.

    • Source: [Link]

  • Targeted Covalent Inhibitors (TCIs)

    • Current Developments in Covalent Protein Kinase Inhibitors.[1][2] (2022).[2][9][6][10] CHIMIA.

    • Source: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (S)-2-Acrylamido-2-phenylacetic acid

This guide outlines the operational safety protocols for handling (S)-2-Acrylamido-2-phenylacetic acid . ⚠️ CRITICAL PRE-OPERATIONAL VERIFICATION CAS Registry Conflict Alert: Public databases frequently index CAS 112529-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling (S)-2-Acrylamido-2-phenylacetic acid .

⚠️ CRITICAL PRE-OPERATIONAL VERIFICATION CAS Registry Conflict Alert: Public databases frequently index CAS 112529-15-4 as Pioglitazone Hydrochloride.

  • Action: Verify your specific Certificate of Analysis (CoA).

  • Assumption: This guide addresses the acrylamide derivative of phenylacetic acid (often used as a chiral resolving agent or monomer).

  • Safety Stance: Due to the acrylamide moiety , this substance is treated as a potential sensitizer and neurotoxin until specific toxicological data proves otherwise (Precautionary Principle).

Hazard Profile & Risk Assessment (SAR Analysis)

As a Senior Application Scientist, I derive the safety profile from Structure-Activity Relationships (SAR), combining the known hazards of the parent moieties: Phenylacetic Acid (Irritant) and the Acryloyl Group (Sensitizer/Reactive).

Hazard ClassLikely GHS ClassificationMechanism of Action
Skin/Eye Irritation Category 2A / 2 The carboxylic acid functionality (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

) protonates tissue upon contact, causing immediate irritation or burns.
Sensitization Skin Sens. 1 (H317) The acrylamide double bond is an electrophile (Michael acceptor) that can alkylate cysteine residues in skin proteins, leading to allergic contact dermatitis.
Specific Target Organ STOT SE 3 Fine powder inhalation irritates the upper respiratory tract (mucous membranes).
Systemic Toxicity Warning (Suspected) While less volatile than pure acrylamide, the structural potential for neurotoxicity dictates strict avoidance of dermal absorption.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The lipophilic phenyl ring increases the potential for this compound to penetrate standard glove materials if dissolved in organic solvents.

Tier 1: Standard Handling (Solids < 1g / Dilute Solutions)
  • Respiratory: Work strictly inside a Chemical Fume Hood . If weighing outside a hood is unavoidable, use a P100 (HEPA) Half-Mask Respirator .

  • Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the corrosive acid risk.

  • Hands: Double Nitrile Gloves .

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange/white) to visualize tears.

    • Outer Layer: 5-8 mil Nitrile (Standard Blue/Purple).

    • Rationale: Acrylate monomers can permeate thin nitrile; double gloving increases breakthrough time significantly.

  • Body: Buttoned lab coat (high neck), long trousers, closed-toe leather/composite shoes.

Tier 2: High Risk (Solids > 1g / Concentrated Organic Solutions)[1]
  • Respiratory: Fume Hood is Mandatory .

  • Hands: Long-cuff Nitrile (12-inch) worn over the lab coat sleeve to prevent wrist exposure.

  • Body: Tyvek® Sleeves or a disposable apron are recommended to prevent dust accumulation on reusable lab coats.

PPE Decision Logic

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty Quantity > 1g? Solid->Qty Solvent Solvent Type? Liquid->Solvent Hood Is Fume Hood Available? Qty->Hood No High_Solid High Risk: Fume Hood + Tyvek Sleeves + Long Cuff Nitrile Qty->High_Solid Yes Resp_P100 REQUIRED: P100 Respirator + Goggles + Double Nitrile Hood->Resp_P100 No (Emergency Only) Std_Solid Standard: Fume Hood + Goggles + Double Nitrile Hood->Std_Solid Yes Aqueous Aqueous / Buffer Solvent->Aqueous Organic Organic (DMSO, MeOH) Solvent->Organic Std_Liq Standard: Safety Glasses/Goggles + Single Nitrile Aqueous->Std_Liq High_Liq High Risk: Splash Goggles + Double Nitrile (Permeation Risk) Organic->High_Liq

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent carrier.

Operational Protocol: Step-by-Step

A. Weighing & Transfer (The Critical Step)

Risk: Static electricity can cause the fine powder to "jump," creating airborne dust.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Mitigation: Use an anti-static gun or polonium strip near the balance if available. If not, wipe the spatula with a wet Kimwipe (water) to discharge static before dipping.

  • Technique: Weigh into a tared vial inside the hood. Do not transport open spatulas across the lab. Cap the vial immediately after weighing.

B. Solubilization

Risk: Exothermic reaction (minor) and splash potential.

  • Add solvent slowly to the solid.

  • Solvent Choice: If using DMSO or DMF (common for phenylacetic derivatives), remember these solvents carry dissolved chemicals through the skin .

  • Glove Discipline: If you splash DMSO solution on your glove, change the outer glove immediately . Do not wait.

C. Decontamination & Doffing
  • Wipe Down: Clean the balance area with a 1% Sodium Bicarbonate solution (neutralizes the acid) followed by water.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands immediately with soap and cool water (warm water opens pores).

Disposal & Emergency Procedures

ScenarioProtocol
Spill (Solid) Do not sweep dry. Cover with wet paper towels (to prevent dust), then scoop into a hazardous waste bag. Clean area with soap and water.[1][2][3][4][5][6]
Spill (Liquid) Absorb with vermiculite or spill pads. Dispose of as Hazardous Chemical Waste (Tag: Acrylamide Derivative/Corrosive).
Skin Contact Wash with copious soap and water for 15 minutes. Do not use alcohol (enhances absorption). Seek medical attention if rash develops.[2][4]
Eye Contact Flush at eyewash station for 15 minutes. Hold eyelids open. Seek immediate medical attention (Acidic risk).[1][7][8][9][10]
Waste Stream Segregate: Do not mix with oxidizers (peroxides) to prevent polymerization. Label clearly as "Toxic/Irritant."

References

  • National Institutes of Health (NIH) - PubChem. Phenylacetic Acid Compound Summary. Available at: [Link]

  • Duke University OESO. Guidelines for Safe Use of Acrylamide (Applicable to Derivatives). Available at: [Link]

Sources

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